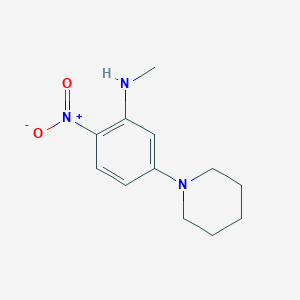![molecular formula C24H31NO3 B4060495 4-{4-[(4-tert-butylphenoxy)methyl]benzoyl}-2,6-dimethylmorpholine](/img/structure/B4060495.png)
4-{4-[(4-tert-butylphenoxy)methyl]benzoyl}-2,6-dimethylmorpholine
Overview
Description
4-{4-[(4-tert-butylphenoxy)methyl]benzoyl}-2,6-dimethylmorpholine is a useful research compound. Its molecular formula is C24H31NO3 and its molecular weight is 381.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.23039385 g/mol and the complexity rating of the compound is 489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic and Synthetic Applications
The structural complexity of 4-{4-[(4-tert-butylphenoxy)methyl]benzoyl}-2,6-dimethylmorpholine lends itself to studies in catalytic processes and the synthesis of novel materials. For example, the dioxidomolybdenum(VI) complexes of tripodal tetradentate ligands, which include morpholino groups similar to those found in the subject compound, have been utilized in catalytic oxygen atom transfer reactions and the oxidation of pyrogallol, mimicking transhydroxylase enzymes. These complexes facilitate reactions under mild conditions, highlighting the potential of morpholine derivatives in catalysis and synthetic chemistry (Maurya, Uprety, & Avecilla, 2016).
Environmental Remediation
Compounds structurally related to this compound have been studied for their potential in environmental remediation. For instance, 4-tert-butylphenol, a component of the subject compound, has been investigated for transformation in ferrate(VI) oxidation processes, demonstrating the feasibility of advanced oxidation processes for treating phenols-contaminated waters (Zheng et al., 2020).
Antioxidant Properties
The antioxidant properties of synthetic phenolic compounds, including those structurally similar to this compound, have been extensively studied. These compounds, such as 2,6-di-tert-butyl-4-methylphenol (BHT), are widely used in various industrial and commercial products to retard oxidative reactions and prolong product shelf life. Research on synthetic phenolic antioxidants has focused on their environmental occurrence, fate, human exposure, and toxicity, offering insights into their broader applications and potential impacts (Liu & Mabury, 2020).
Polymer Science
The synthesis and properties of polymers based on components of this compound have been explored, with a focus on creating materials with enhanced performance characteristics. For example, research on ortho-linked polyamides derived from bis(ether-carboxylic acid) or bis(ether amine) related to the tert-butyl and morpholine groups has contributed to the development of polymers with significant thermal stability and solubility, which are desirable traits for advanced materials applications (Hsiao, Yang, & Chen, 2000).
Properties
IUPAC Name |
[4-[(4-tert-butylphenoxy)methyl]phenyl]-(2,6-dimethylmorpholin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO3/c1-17-14-25(15-18(2)28-17)23(26)20-8-6-19(7-9-20)16-27-22-12-10-21(11-13-22)24(3,4)5/h6-13,17-18H,14-16H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOHPHAZXZWCSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(2-ethoxyphenyl)acetamide](/img/structure/B4060420.png)

![2-adamantyl[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]amine](/img/structure/B4060435.png)
![2-bromo-N-[2-({2-[(4-methoxy-2-nitrophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B4060440.png)

![2-(2-bromo-4-{[(3,5-dimethyl-1-adamantyl)amino]methyl}-6-methoxyphenoxy)acetamide hydrochloride](/img/structure/B4060460.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-methylbenzyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4060467.png)

![3-amino-4-(4-methylphenyl)-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4060480.png)
![2-[(5-ethyl-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinolin-8-yl)amino]ethanol](/img/structure/B4060487.png)
![2-(3,4-dimethoxyphenyl)-N-{[2-(dimethylamino)-3-pyridinyl]methyl}acetamide](/img/structure/B4060494.png)

![1-(4-biphenylylcarbonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4060505.png)
![methyl 5-cyano-4-(2-fluorophenyl)-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B4060513.png)
